molecular formula C15H16N2O3 B2920834 2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione CAS No. 53775-25-0

2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2920834
CAS No.: 53775-25-0
M. Wt: 272.304
InChI Key: VANKOLSJDZFGGG-UHFFFAOYSA-N
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Description

2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water, with a catalyst like SiO2-tpy-Nb, under reflux conditions . This reaction yields the desired isoindoline-1,3-dione derivatives with moderate to excellent yields (41–93%).

Industrial Production Methods

Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. For instance, heating and relatively quick solventless reactions can be employed to synthesize isoindoline-1,3-dione derivatives . This method not only reduces the environmental impact but also enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive sites on the isoindoline and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it can modulate the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction can influence various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxo-2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione stands out due to its unique combination of an isoindoline nucleus and a piperidine moiety, which imparts distinct chemical reactivity and potential bioactivity. Its ability to modulate dopamine receptors and its applications in green chemistry further highlight its uniqueness.

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-13(16-8-4-1-5-9-16)10-17-14(19)11-6-2-3-7-12(11)15(17)20/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANKOLSJDZFGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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